EGFR Wild-Type Kinase Inhibition: IC₅₀ of 213 nM vs. Structurally Related Indole-Thiazole Derivatives
The target compound demonstrates an IC₅₀ of 213 nM against wild-type EGFR (unknown origin), measured by radiometric ELISA using ATF-2 substrate after 1-hour incubation [1]. In comparison, a published series of rationally designed indole-thiazole derivatives—built on the EAI045 pharmacophore—achieved IC₅₀ values of 0.23–0.42 µM against mutant EGFR (HCC827 and H1975 NSCLC cell lines) . While the assay formats differ (isolated enzyme vs. cellular), the 213 nM value positions this compound within the active range of the broader indole-thiazole EGFR inhibitor class and establishes it as a viable starting point for selective optimization.
| Evidence Dimension | In vitro EGFR inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 213 nM (wild-type EGFR, radiometric ELISA, ATF-2 substrate, 1 h) |
| Comparator Or Baseline | Published indole-thiazole derivatives: IC₅₀ = 0.23–0.42 µM (EGFR mutant cell lines HCC827/H1975); Benchmark EGFR inhibitor EAI045 scaffold derivatives |
| Quantified Difference | Target compound IC₅₀ of 213 nM (~0.21 µM) falls within the lower end of the 0.23–0.42 µM range, consistent with active indole-thiazole EGFR inhibitors |
| Conditions | Isolated enzyme (ELISA) vs. cellular assay; different EGFR status (WT vs. mutant). Cross-study comparison—exercise caution. |
Why This Matters
Demonstrates that the thiazol-2-yl acetamide configuration retains EGFR inhibitory activity comparable to optimized indole-thiazole series, supporting its selection as a viable scaffold for kinase-targeted library synthesis.
- [1] BindingDB. BDBM50561029 (CHEMBL4746023). IC₅₀: 213 nM. Inhibition of EGFR (unknown origin) using ATF-2 as substrate after 1 hr by radiometric-based ELISA. View Source
